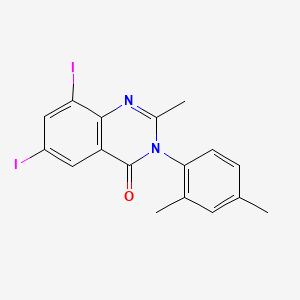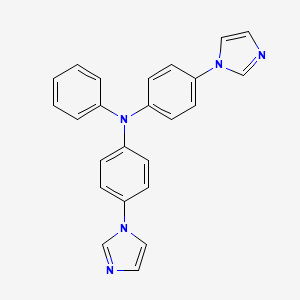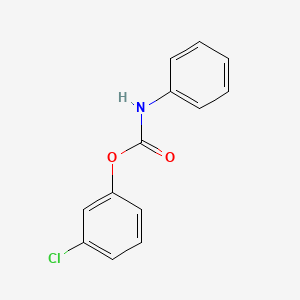![molecular formula C17H19N5O6 B13730382 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol CAS No. 41541-13-3](/img/structure/B13730382.png)
2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of azo and dinitrophenyl groups, which contribute to its distinct reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under controlled conditions to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with bisethanolamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and dinitrophenyl groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Uniqueness
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of azo and dinitrophenyl groups makes it particularly valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
41541-13-3 |
|---|---|
Fórmula molecular |
C17H19N5O6 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C17H19N5O6/c1-12-10-13(20(6-8-23)7-9-24)2-4-15(12)18-19-16-5-3-14(21(25)26)11-17(16)22(27)28/h2-5,10-11,23-24H,6-9H2,1H3 |
Clave InChI |
DYGLYJSNAZJJCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)




![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)

